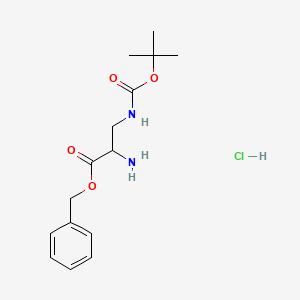![molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6](/img/structure/B3325029.png)
1,3-Diazabicyclo[3.2.1]octane
描述
1,3-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used as a catalyst and a ligand in various chemical reactions due to its basicity and ability to stabilize transition states.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields this compound in 51-73% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions using readily available starting materials such as azomethine ylides and acrylate derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include azomethine ylides and acrylate derivatives. The reactions are typically carried out under mild conditions with moderate to high yields.
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions involving this compound.
Major Products Formed
Cycloaddition Reactions: The major products are typically bicyclic compounds with additional functional groups introduced through the cycloaddition process.
Substitution Reactions: The major products are substituted derivatives of this compound, where the nitrogen atoms are functionalized with various substituents.
科学研究应用
1,3-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its ability to catalyze polymerization reactions.
作用机制
The mechanism of action of 1,3-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and a base. It can stabilize transition states in various chemical reactions, thereby enhancing reaction rates and selectivity. The nitrogen atoms in its structure can participate in hydrogen bonding and coordinate with metal ions, making it an effective ligand in coordination chemistry .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains only one nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have various biological activities.
Uniqueness
1,3-Diazabicyclo[3.2.1]octane is unique due to its dual nitrogen atoms, which impart distinct basicity and reactivity compared to other bicyclic compounds. Its ability to stabilize transition states and participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
属性
IUPAC Name |
1,3-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZFVFPZSVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
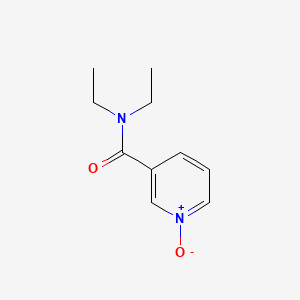
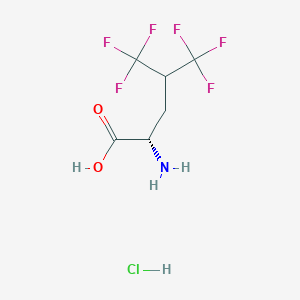
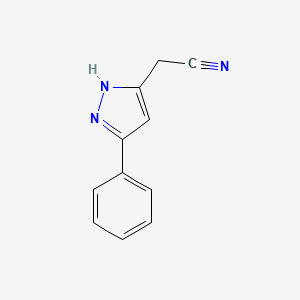
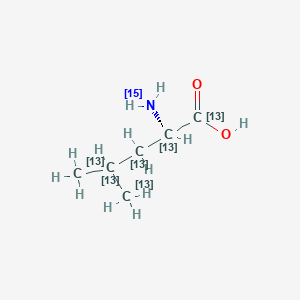
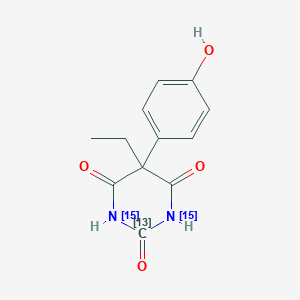
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)
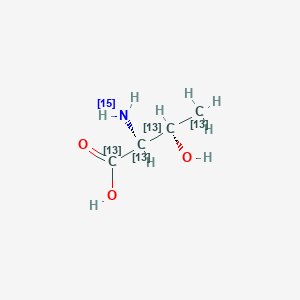
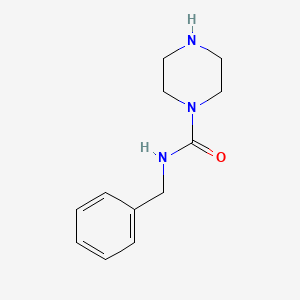
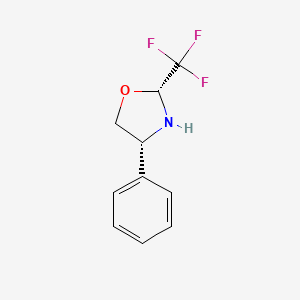
![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)

